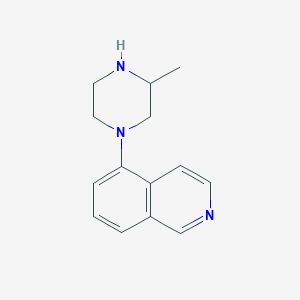

5-(3-Methylpiperazin-1-yl)isoquinoline

Description

Properties

IUPAC Name |

5-(3-methylpiperazin-1-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-10-17(8-7-16-11)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWCGRCOXPDTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-(3-Methylpiperazin-1-yl)isoquinoline

For Immediate Release

Disclaimer: Publicly available scientific literature does not currently detail the specific mechanism of action, biological targets, or quantitative data for the compound 5-(3-Methylpiperazin-1-yl)isoquinoline. This document provides a comprehensive overview of the potential mechanisms of action and a proposed experimental framework for its characterization, based on the known biological activities of the broader isoquinoline and piperazine chemical classes to which it belongs.

Introduction: A Scaffold of Promise

This compound is a heterocyclic organic molecule that merges the structural features of isoquinoline and methylpiperazine. While this specific compound is commercially available as a versatile small molecule scaffold, its biological activity remains uncharacterized in peer-reviewed literature. The isoquinoline core is a cornerstone of numerous natural and synthetic compounds with a vast spectrum of pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects. Concurrently, the piperazine ring is a highly valued component in medicinal chemistry, frequently enhancing pharmacokinetic profiles and enabling precise interactions with biological targets. This guide explores the potential therapeutic actions of this compound and outlines a systematic approach for its mechanistic elucidation.

Hypothesized Biological Targets and Mechanisms of Action

The unique structural amalgamation within this compound suggests several plausible interactions with key biological macromolecules.

-

Kinase Inhibition: The isoquinoline scaffold is a well-established pharmacophore for protein kinase inhibitors. Structurally related compounds, such as 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine, are known inhibitors of protein kinase C. It is plausible that this compound could target various kinases integral to cellular signaling pathways that govern cell proliferation, differentiation, and survival.

-

G-Protein Coupled Receptor (GPCR) Modulation: The piperazine moiety is a prevalent feature in a multitude of GPCR ligands, including antagonists for dopaminergic and serotonergic receptors. The interplay between the rigid isoquinoline structure and the flexible piperazine sidechain could facilitate specific binding within the ligand pockets of various GPCRs, thereby modulating their activity.

-

Ion Channel Interaction: Certain heterocyclic compounds are known to modulate the function of ion channels. The electrochemical properties of this compound may allow it to interact with voltage-gated or ligand-gated ion channels, such as those for calcium, potassium, or sodium, with potential implications for neuronal and cardiovascular function.

-

Other Enzymatic Inhibition: Beyond the kinome, the structural motifs present in this compound are found in inhibitors of other critical enzyme families, such as proteases and epigenetic modifiers like histone methyltransferases.

A Roadmap for Discovery: Proposed Experimental Workflow

To define the precise mechanism of action for this compound, a structured and multi-faceted experimental strategy is essential. The following workflow provides a logical progression from initial screening to in-depth validation.

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Detailed Experimental Protocols

-

Broad Phenotypic Screening:

-

Protocol: A panel of genetically diverse cell lines (e.g., the NCI-60 panel) would be treated with a dose range of this compound. Cell viability would be assessed after 72 hours using a metabolic activity assay (e.g., resazurin or MTT) to determine the half-maximal inhibitory concentration (IC50) and to identify sensitive cell lines.

-

-

Target Class Screening:

-

Protocol: The compound would be submitted to commercially available, large-scale screening panels to assess its activity against hundreds of kinases, GPCRs, ion channels, and other common drug targets. These fee-for-service assays typically employ competitive binding or functional readouts.

-

-

Affinity Chromatography-Mass Spectrometry:

-

Protocol: this compound would be chemically immobilized onto a solid support matrix. This "bait" would then be incubated with a complex protein lysate derived from a sensitive cell line. Proteins that specifically bind to the compound would be eluted and subsequently identified and quantified using high-resolution mass spectrometry.

-

-

Surface Plasmon Resonance (SPR) for Binding Kinetics:

-

Protocol: A purified candidate target protein, identified from the affinity chromatography screen, would be immobilized on a sensor chip. A series of concentrations of this compound would be flowed over the chip, and the binding and dissociation would be monitored in real-time to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

-

-

Western Blotting for Signaling Pathway Analysis:

-

Protocol: Cells would be treated with this compound at various time points and concentrations. Cell lysates would be subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for key signaling proteins and their phosphorylated (activated) forms to map the downstream consequences of target engagement.

-

A Hypothetical Signaling Cascade

Given the prevalence of isoquinoline-based kinase inhibitors, a plausible, yet hypothetical, mechanism of action for this compound could be the inhibition of a key node in a pro-survival signaling pathway, such as the PI3K/Akt/mTOR cascade.

Caption: A hypothetical signaling pathway potentially inhibited by the compound.

Quantitative Data Summary (Template)

The following table serves as a template for the presentation of quantitative data that would be generated through the proposed experimental workflow.

| Assay Type | Target/Cell Line | Metric | Value (e.g., µM) |

| Cell Viability | A549 | IC50 | Data not available |

| Kinase Assay | Akt1 | IC50 | Data not available |

| Binding Assay | PI3Kα | K_D | Data not available |

| GPCR Binding | D₂ Receptor | K_i | Data not available |

Conclusion and Future Directions

The compound this compound stands as a molecule of significant interest due to its privileged structural components. While its specific mechanism of action is yet to be determined, the established pharmacology of the isoquinoline and piperazine scaffolds strongly suggests a high potential for biological activity. The experimental framework detailed in this guide provides a clear and comprehensive path forward for its characterization. Rigorous empirical investigation is the essential next step to unlock the therapeutic potential of this and related molecules, paving the way for future drug discovery and development efforts.

Probing the Bio-Pharmacological Potential of 5-(3-Methylpiperazin-1-yl)isoquinoline: A Technical Guide for Preclinical Research

For Immediate Release

This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of the novel compound, 5-(3-Methylpiperazin-1-yl)isoquinoline. While direct experimental data for this specific molecule is not yet publicly available, its structural composition, featuring a potent isoquinoline core linked to a 3-methylpiperazine moiety, suggests a high potential for significant pharmacological activity. This document outlines a prospective analysis based on the well-documented properties of its constituent pharmacophores, providing a roadmap for its systematic evaluation.

Introduction: Unveiling a Promising Scaffold

This compound is a heterocyclic organic compound characterized by the fusion of a benzene and a pyridine ring, forming the isoquinoline scaffold, which is substituted at the 5-position with a 3-methylpiperazine group. Isoquinoline and its derivatives are renowned for their wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][3] The piperazine ring is also a common pharmacophore in medicinal chemistry, known to be a component of drugs with central nervous system activity, such as antipsychotics and antidepressants, as well as anthelmintics.[4][5] The combination of these two privileged scaffolds in a single molecule makes this compound a compelling candidate for drug discovery programs.

Predicted Biological Activities and Physicochemical Properties

Based on the known activities of structurally related compounds, a range of potential biological activities for this compound can be predicted. These predictions can guide the initial screening and characterization of the compound.

| Predicted Biological Activity | Rationale based on Pharmacophore | Potential Molecular Targets |

| Anticancer | Isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[1][3] | Tyrosine kinases, Topoisomerases, Tubulin |

| Neuropharmacological | Piperazine derivatives are known to modulate neurotransmitter systems.[4] | Dopamine receptors, Serotonin receptors, Adrenergic receptors |

| Antimicrobial | Both isoquinoline and piperazine moieties are found in compounds with antibacterial and antifungal properties.[2][6] | Bacterial cell wall synthesis enzymes, Fungal ergosterol biosynthesis |

| Antiviral | Isoquinoline alkaloids have shown activity against a range of viruses.[2] | Viral proteases, Viral polymerases |

| Predicted Physicochemical Properties | Value | Method |

| Molecular Formula | C₁₄H₁₇N₃ | - |

| Molecular Weight | 227.31 g/mol | - |

| pKa (most basic) | 8.5 (Predicted) | In silico calculation |

| LogP | 2.3 (Predicted) | In silico calculation |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 2 | - |

A Proposed Experimental Workflow for Biological Evaluation

A systematic approach is crucial to elucidate the biological activity of this compound. The following workflow outlines a logical progression from initial computational assessments to in vivo studies.

Detailed Experimental Protocols

3.1.1. In Silico Prediction:

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and to identify potential biological targets.

-

Methodology: Utilize computational software such as SwissADME, pkCSM, and PharmMapper. Input the chemical structure of this compound to generate predictions for parameters like oral bioavailability, blood-brain barrier permeability, and potential off-target effects. Target prediction can be performed by comparing the compound's 3D structure against a database of known protein binding sites.

3.1.2. Biochemical Assays:

-

Objective: To determine the direct interaction of the compound with purified enzymes or receptors.

-

Methodology (Example: Kinase Inhibition Assay):

-

Prepare a reaction mixture containing a purified kinase (e.g., a receptor tyrosine kinase), its specific substrate, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture to allow for the phosphorylation reaction to occur.

-

Quantify the extent of substrate phosphorylation using methods such as radioisotope incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

-

3.1.3. Cell-Based Assays:

-

Objective: To assess the effect of the compound on cellular functions in a more physiologically relevant context.

-

Methodology (Example: Cancer Cell Cytotoxicity Assay):

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like Calcein AM.

-

Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

-

Potential Signaling Pathways and Molecular Mechanisms

Given the prevalence of isoquinoline and piperazine motifs in kinase inhibitors and G-protein coupled receptor (GPCR) ligands, these are plausible target families for this compound.

Hypothetical Tyrosine Kinase Inhibition Pathway

Many isoquinoline-based compounds are known to inhibit receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell growth, proliferation, and survival.[7][8]

Potential as a GPCR Ligand

The piperazine moiety is a common feature in ligands for G-protein coupled receptors, particularly those in the central nervous system.[4] The compound could potentially act as an agonist or antagonist at dopamine or serotonin receptors, thereby influencing downstream signaling cascades involving second messengers like cAMP or inositol triphosphate.

Conclusion: A Call for Empirical Investigation

This compound represents a promising, yet underexplored, chemical entity. The convergence of the pharmacologically rich isoquinoline and piperazine scaffolds strongly suggests a high likelihood of discovering novel biological activities. The predictive analyses and proposed experimental frameworks presented in this guide are intended to catalyze and direct future research efforts. Rigorous experimental validation is now required to unlock the full therapeutic potential of this intriguing molecule and to ascertain its value as a lead compound in the development of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Therapeutic Potential of Isoquinoline-Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of isoquinoline and piperazine moieties has given rise to a versatile class of compounds with a broad spectrum of therapeutic applications. These derivatives have demonstrated significant potential in addressing a range of challenging diseases, from neurodegenerative disorders and cancer to infectious diseases and metabolic conditions. This technical guide provides an in-depth overview of the core therapeutic applications, quantitative biological data, experimental methodologies, and underlying signaling pathways associated with isoquinoline-piperazine derivatives.

Core Therapeutic Applications

Isoquinoline-piperazine derivatives have emerged as promising candidates in several key therapeutic areas:

-

Neurodegenerative Diseases: These compounds have shown efficacy as tau prion inhibitors, which are implicated in the pathology of Alzheimer's disease and other tauopathies.[1][2] Additionally, specific derivatives act as potent and selective dopamine D3 receptor agonists, offering a potential therapeutic strategy for Parkinson's disease.[3] The ability of some of these compounds to penetrate the blood-brain barrier is a critical feature for treating central nervous system disorders.[1]

-

Anticancer Activity: A significant body of research highlights the anticancer potential of these derivatives. They have been shown to act as potent antiproliferative agents against various cancer cell lines, including breast, colon, CNS, and melanoma cancers.[4][5][6][7][8] One of the key mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a crucial target in cancer therapy.[4]

-

Antimicrobial Agents: The isoquinoline-piperazine scaffold has proven to be a valuable template for the development of novel antimicrobial agents.[9] Derivatives have exhibited activity against a range of pathogens, including bacteria, fungi, and viruses.[10][11] Notably, some compounds have shown potent activity against Influenza A virus (IAV) by inhibiting viral RNA transcription and replication.[12] Furthermore, they have demonstrated efficacy against Leishmania donovani, the parasite responsible for leishmaniasis.[13]

-

Cardiovascular and Metabolic Diseases: Isoquinoline derivatives, in general, have been investigated for their cardiovascular effects, including α-adrenoceptor antagonism and potassium channel blocking, suggesting potential applications in treating hypertension and arrhythmias.[14] More specifically, quinoline-piperazine derivatives have been identified as potent α-glucosidase inhibitors, outperforming the standard drug acarbose, which is used to manage type 2 diabetes.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data for various isoquinoline-piperazine derivatives across different therapeutic applications.

Table 1: Neuroprotective Activity

| Compound | Target/Assay | EC50 (nM) | Ki (nM) | D2/D3 Selectivity (Ki ratio) | D2/D3 Selectivity (EC50 ratio) | Kp,uu | Reference |

| 1 | Tau prion formation | 390 | - | - | - | 0.04 | [1] |

| 25 | Tau prion formation | 15 | - | - | - | 0.63 | [1] |

| 26 | Tau aggregation inhibitor | 35 | - | - | - | - | [1] |

| 24a | D3 Receptor Binding | - | 2.61 | 41.8 | - | - | [3] |

| 24a | D2 Receptor Binding | - | 109 | - | - | - | [3] |

| 24c | D3 Receptor Binding | - | 2.23 | 121 | - | - | [3] |

| 24c | D2 Receptor Binding | - | 269 | - | - | - | [3] |

| 24a | D3 Functional Assay | 0.49 | - | - | 157 | - | [3] |

| 24a | D2 Functional Assay | 77 | - | - | - | - | [3] |

| 24c | D3 Functional Assay | 0.52 | - | - | 223 | - | [3] |

| 24c | D2 Functional Assay | 116 | - | - | - | - | [3] |

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) | Target | Reference |

| 8i | Breast Cancer (in vitro) | - | - | EGFR-TK | [4] |

| 17 | Melanoma (SK-MEL-5) | - | -98.17 | - | [5] |

| 17 | Colon Cancer (KM12) | - | -84.40 | - | [5] |

| 23 | Breast Cancer (MDA-MB-468) | 1.00 (GI50) | - | - | [8] |

| 25 | Non-small cell lung cancer (HOP-92) | 1.35 (GI50) | - | - | [8] |

| C9 | A549, HepG2, K562, PC-3 | Potent | - | - | [16] |

Table 3: Antimicrobial Activity

| Compound | Organism/Virus | IC50 (µM) | MIC (µg/mL) | Reference |

| 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A Virus (IAV) | 0.88-4.92 | - | [12] |

| 9b | Influenza A Virus (IAV) | 0.88-6.33 | - | [12] |

| 33 | Leishmania donovani (amastigote) | <2.09-8.89 | - | [13] |

| 46 | Leishmania donovani (amastigote) | <2.09-8.89 | - | [13] |

| 8d | Staphylococcus aureus | - | 16 | [17] |

| 8d | Enterococcus faecium | - | 128 | [17] |

| 8f | Staphylococcus aureus | - | 32 | [17] |

| 8f | Streptococcus pneumoniae | - | 32 | [17] |

| 8f | Enterococcus faecium | - | 64 | [17] |

| 10g | S. aureus | - | 0.03 | [18] |

| 10g | M. catarrhalis | - | 0.06 | [18] |

Table 4: α-Glucosidase Inhibitory Activity

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 6m | 280.0 | 242.2 | Uncompetitive | [15] |

| Acarbose (Standard) | 750.7 | - | - | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

High-Content Phenotypic Screen for Tau Prion Formation

This assay was utilized to identify inhibitors of nascent tau prion formation.[1]

-

Cell Line: T24(S) cells, which are HEK cells expressing a tau fragment with a disease-associated mutation.

-

Assay Principle: The assay measures the aggregation of tau prions using fluorescence.

-

Procedure:

-

Plate T24(S) cells in 384-well plates.

-

Add test compounds at various concentrations.

-

Induce tau prion formation.

-

After an incubation period, fix and stain the cells with a fluorescent dye that binds to tau aggregates.

-

Image the plates using a high-content imaging system.

-

Quantify the fluorescence intensity to determine the extent of tau aggregation.

-

-

Data Analysis: Calculate EC50 values by plotting the percentage of inhibition against the compound concentration.

Dopamine D2 and D3 Receptor Binding Assays

These assays determine the binding affinity of compounds to dopamine receptors.[3]

-

Receptor Source: Membranes from cells stably expressing human D2 or D3 receptors.

-

Radioligand: [³H]Spiperone for D2 receptors and [³H]-(+)-PHNO for D3 receptors.

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay measures the agonist activity of compounds at G-protein coupled receptors.[3]

-

Principle: Agonist binding to a G-protein coupled receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

-

Procedure:

-

Incubate cell membranes expressing the receptor of interest with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

After incubation, separate the bound and free [³⁵S]GTPγS by filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis: Calculate EC50 values from the concentration-response curves.

In Vitro Anti-Influenza A Virus (IAV) Activity Assay

This assay evaluates the antiviral activity of compounds against IAV.[12]

-

Cell Line: Madin-Darby canine kidney (MDCK) cells.

-

Virus Strain: A/WSN/33 (H1N1) or other relevant strains.

-

Procedure:

-

Seed MDCK cells in 96-well plates.

-

Infect the cells with IAV in the presence of varying concentrations of the test compounds.

-

After incubation, assess the cytopathic effect (CPE) or use a method like the MTT assay to determine cell viability.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the viral CPE or protects cells from virus-induced death by 50%.

In Vitro EGFR-TK Inhibition Assay

This assay measures the inhibitory activity of compounds against the EGFR-TK enzyme.[4]

-

Enzyme Source: Recombinant human EGFR-TK.

-

Substrate: A synthetic peptide substrate and ATP.

-

Procedure:

-

Incubate the enzyme with the substrate, ATP, and varying concentrations of the test compound in a reaction buffer.

-

After the reaction, quantify the amount of phosphorylated substrate using a suitable method, such as ELISA or a fluorescence-based assay.

-

-

Data Analysis: Determine the IC50 value from the dose-response curve.

In Vivo Animal Models

-

Reserpinized Animal Model for Parkinson's Disease: Used to evaluate the locomotor activity of dopamine receptor agonists.[3]

-

DMBA-Induced Rat Model for Breast Cancer: A chemically induced model of breast cancer used to assess the in vivo efficacy of anticancer agents.[4]

-

Leishmania donovani/Golden Hamster Model: An in vivo model to test the efficacy of antileishmanial compounds.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with isoquinoline-piperazine derivatives.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Novel Piperazine Derivatives of Vindoline as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Cardiovascular Drugs Based on Isoquinoline Compounds from Chinese Medicinal Materials [jcps.bjmu.edu.cn]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-(3-Methylpiperazin-1-yl)isoquinoline Derivatives as Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of a series of potent kinase inhibitors built around a core 5-(3-Methylpiperazin-1-yl)isoquinoline scaffold. The following sections detail the quantitative SAR data, provide comprehensive experimental protocols for key biological assays, and visualize the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.

Core Structure and Numbering

The foundational chemical structure for the compounds discussed in this guide is this compound. The numbering convention used for the isoquinoline ring system is illustrated below.

Caption: Core structure and numbering of this compound.

Structure-Activity Relationship (SAR) Studies

The primary biological target for this series of compounds is the Phosphoinositide 3-kinase (PI3K) family of lipid kinases, which are critical components of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.

The following tables summarize the SAR of derivatives based on the this compound scaffold, with variations at the R1 and R2 positions of a substituted pyrimidine ring attached to the piperazine moiety. The inhibitory activity is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) against the PI3Kα isoform.

Table 1: SAR of Modifications at the R1 Position

| Compound | R1 | R2 | PI3Kα IC50 (nM) |

| 1 | H | Cl | 15.8 |

| 2 | Me | Cl | 10.5 |

| 3 | Et | Cl | 12.3 |

| 4 | i-Pr | Cl | 25.1 |

| 5 | c-Pr | Cl | 18.9 |

Data extracted from patent WO2014078428A1.

Analysis: The data in Table 1 suggests that small alkyl substitutions at the R1 position are well-tolerated. A methyl group (Compound 2 ) provides a modest improvement in potency compared to the unsubstituted analog (Compound 1 ). However, increasing the steric bulk with an isopropyl group (Compound 4 ) leads to a decrease in activity.

Table 2: SAR of Modifications at the R2 Position

| Compound | R1 | R2 | PI3Kα IC50 (nM) |

| 2 | Me | Cl | 10.5 |

| 6 | Me | F | 9.8 |

| 7 | Me | Br | 22.4 |

| 8 | Me | Me | 35.7 |

| 9 | Me | CF3 | 5.2 |

Data extracted from patent WO2014078428A1.

Analysis: Modifications at the R2 position show a more pronounced effect on inhibitory potency. Replacing the chloro group (Compound 2 ) with a fluoro group (Compound 6 ) results in a slight increase in activity. Interestingly, the electron-withdrawing trifluoromethyl group (Compound 9 ) leads to the most potent compound in this series, suggesting that electronic effects at this position play a significant role in binding to the PI3Kα active site. Substitution with a larger bromo group (Compound 7 ) or a methyl group (Compound 8 ) is detrimental to activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR tables.

PI3Kα Enzyme Inhibition Assay

This assay was performed to determine the in vitro potency of the synthesized compounds against the PI3Kα isoform.

Caption: Workflow for the in vitro PI3Kα enzyme inhibition assay.

Detailed Protocol:

-

Compound Preparation: Test compounds were serially diluted in 100% DMSO to generate a range of concentrations.

-

Enzyme Reaction: The enzymatic reaction was conducted in a 96-well plate. 5 µL of the diluted compound was added to each well, followed by 20 µL of a solution containing recombinant human PI3Kα enzyme (p110α/p85α) in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS). The reaction was initiated by adding 25 µL of a substrate solution containing 10 µM phosphatidylinositol-4,5-bisphosphate (PIP2) and 10 µM ATP. The plate was incubated at room temperature for 1 hour.

-

Detection: After incubation, 50 µL of ADP-Glo™ Reagent was added to each well to stop the enzymatic reaction and deplete the remaining ATP. The plate was then incubated for 40 minutes at room temperature.

-

Signal Generation: 100 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal. The plate was incubated for an additional 30 minutes at room temperature.

-

Data Analysis: Luminescence was measured using a plate reader. The data was normalized to controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathway Visualization

The this compound derivatives discussed herein target the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the central role of PI3K in this cascade.

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Pathway Description:

Upon activation by upstream signals, such as growth factors binding to Receptor Tyrosine Kinases (RTKs), PI3K is recruited to the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, including PDK1 and AKT. The activation of AKT leads to the stimulation of the mTORC1 complex, which in turn promotes protein synthesis, cell growth, and proliferation. The this compound derivatives inhibit the catalytic activity of PI3K, thereby blocking the entire downstream signaling cascade.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent PI3K inhibitors. The SAR studies presented in this guide highlight the importance of substitutions on the appended pyrimidine ring, with a trifluoromethyl group at the R2 position yielding a particularly potent compound. The detailed experimental protocols and pathway visualizations provide a comprehensive resource for researchers and drug development professionals working in this area. Further optimization of this scaffold could lead to the discovery of novel and effective therapeutics for the treatment of cancer and other diseases driven by aberrant PI3K signaling.

In Vitro Screening of 5-(3-Methylpiperazin-1-yl)isoquinoline: A Technical Guide

Disclaimer: The following technical guide outlines a proposed in vitro screening strategy for the novel compound 5-(3-Methylpiperazin-1-yl)isoquinoline. As there is limited publicly available experimental data for this specific molecule, this document serves as a template for its initial investigation, drawing upon common practices in drug discovery and the known biological activities of related isoquinoline and piperazine-containing compounds. The data presented herein is hypothetical and for illustrative purposes.

The isoquinoline scaffold is a key structural feature in numerous biologically active compounds, including many with anticancer and anti-inflammatory properties.[1] Similarly, the piperazine moiety is a common constituent of pharmacologically active agents, known to interact with a variety of biological targets. The combination of these two pharmacophores in this compound suggests its potential as a therapeutic agent, warranting a thorough in vitro screening to elucidate its biological activity profile.

This guide details a tiered screening approach, beginning with broad cytotoxicity and antiproliferative assays, followed by more specific target-based assays against common drug targets such as protein kinases and G-protein coupled receptors (GPCRs). Finally, it outlines methods for pathway analysis to understand the compound's mechanism of action at a cellular level.

Proposed In Vitro Screening Workflow

A logical, stepwise approach is proposed to efficiently characterize the biological activity of this compound. The workflow, depicted below, is designed to first identify general cellular effects, then to deconvolve the specific molecular targets, and finally to understand the impact on cellular signaling pathways.

Primary Screening: Antiproliferative and Cytotoxicity Assessment

The initial step in characterizing a novel compound is to assess its effect on cell viability and proliferation. This is typically performed against a panel of cancer cell lines to identify any potential anticancer activity and to determine the compound's potency.

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay. The table below presents hypothetical IC50 values for this compound against a selection of human cancer cell lines.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 12.5 |

| MCF-7 | Breast Adenocarcinoma | 8.9 |

| PC-3 | Prostate Adenocarcinoma | 15.2 |

| HeLa | Cervical Adenocarcinoma | 10.8 |

| K-562 | Chronic Myelogenous Leukemia | 5.4 |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]

-

Cell Plating:

-

Harvest and count cells from logarithmic phase cultures.

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Remove the medium from the wells and replace it with 100 µL of medium containing the desired compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Secondary Screening: Target Identification

Based on the structural motifs of this compound, protein kinases and GPCRs are plausible targets. Secondary screening against panels of these target classes can help identify specific molecular interactions.

Kinase Activity Assays

Many isoquinoline derivatives are known to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6][7]

| Kinase Target | Pathway | Hypothetical IC50 (nM) |

| PI3Kα | PI3K/Akt | 85 |

| PI3Kβ | PI3K/Akt | 250 |

| PI3Kδ | PI3K/Akt | 120 |

| PI3Kγ | PI3K/Akt | 180 |

| Akt1 | PI3K/Akt | 450 |

| mTOR | PI3K/Akt | 98 |

| MEK1 | MAPK/ERK | >10,000 |

| ERK2 | MAPK/ERK | >10,000 |

This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[8][9][10]

-

Reaction Setup:

-

Prepare a reaction buffer appropriate for the specific kinase being tested.

-

In a 96-well plate, combine the kinase, its specific substrate (peptide or protein), and the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding a stop buffer, typically containing a high concentration of EDTA to chelate Mg²⁺.

-

Spot the reaction mixture onto a phosphocellulose membrane or filter paper. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]ATP will not.[8]

-

Wash the membrane extensively to remove unbound ATP.

-

-

Detection and Analysis:

-

Dry the membrane and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

GPCR Binding and Functional Assays

The piperazine moiety is known to interact with various GPCRs. Therefore, assessing the compound's activity at this target class is crucial.

| Receptor Target | Assay Type | Hypothetical Ki / IC50 (nM) |

| Dopamine D2 | Binding (Ki) | 150 |

| Serotonin 5-HT2A | Binding (Ki) | 400 |

| Adrenergic α2A | Binding (Ki) | 280 |

| Dopamine D2 | Functional (cAMP IC50) | 220 |

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[4][11][12]

-

Membrane Preparation:

-

Use cell membranes prepared from cells overexpressing the GPCR of interest.

-

-

Assay Setup:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., ³H-spiperone for D2 receptors) in the presence of varying concentrations of the test compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound from the competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Tertiary Screening: Signaling Pathway Analysis

Based on the hypothetical secondary screening results suggesting activity against the PI3K/Akt/mTOR pathway, tertiary screening should focus on confirming this effect in a cellular context.

Signaling Pathway Visualization

The following diagram illustrates a simplified PI3K/Akt/mTOR pathway, which is a key regulator of cell proliferation, survival, and metabolism, and is frequently dysregulated in cancer.[13][14] The hypothetical inhibitory action of this compound is also indicated.

Experimental Workflow: Western Blotting

References

- 1. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 3. 2.7. NF-kB Luciferase Reporter Assay [bio-protocol.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: Synthesis and Exploration of Novel Isoquinoline Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its presence in a wide array of biologically active natural products and synthetic drugs underscores its significance. This technical guide delves into the recent discoveries and synthetic strategies for novel isoquinoline compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore detailed experimental protocols, present quantitative data for comparative analysis, and visualize complex biological pathways and experimental workflows.

Synthesis of Novel Isoquinoline Compounds: A Summary of Yields and Purity

The development of efficient synthetic methodologies is crucial for the exploration of novel chemical entities. This section summarizes the yields and purity of recently synthesized isoquinoline derivatives from various studies, providing a comparative overview for researchers.

| Compound ID/Series | Synthetic Method | Yield (%) | Purity (%) | Reference |

| Tricyclic Isoquinoline Derivatives (8d, 8f) | [2 + 3] Cycloaddition | 18 - 72 | >95 | [1] |

| 1-(Isoquinolin-3-yl)heteroalkyl(aryl)-2-ones | Goldberg–Ullmann-type coupling | Moderate | High | [2] |

| N-(2-Phenyl)ethylacetamide (5d) | Amide Synthesis | >99 | Not specified | [1] |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (7e) | Bischler-Napieralski reaction | 72 | Not specified | [1] |

| 7-Nitro-1-methyl-3,4-dihydroisoquinoline (9) | Nitration | 79 | Used without further purification | [1] |

| Pyrido-[2,1-a]-isoquinoline derivatives (37) | Multi-component reaction (ultrasound-assisted) | Excellent | High | [3] |

| Isoquinolines and Isoquinolinones (8, 10) | Ru-catalyzed C–H/N–N activation (microwave-assisted) | 62-92 | High | [3] |

Experimental Protocols: A Guide to Key Synthetic Methodologies

Detailed and reproducible experimental protocols are the bedrock of successful chemical synthesis. This section provides step-by-step methodologies for the synthesis of key isoquinoline precursors and novel derivatives.

General Synthesis of N-(2-phenylethyl)acetamides (Precursors for Bischler-Napieralski Reaction)

This protocol describes a general method for the acylation of phenylethylamines, which are key starting materials for the Bischler-Napieralski reaction.

Materials:

-

Appropriately substituted phenylethylamine (1.0 equiv)

-

Acetic anhydride or other suitable acylating agent (1.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine or Pyridine, optional)

Procedure:

-

Dissolve the phenylethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

If a base is used, add it to the solution.

-

Slowly add the acylating agent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-(2-phenylethyl)acetamide.[1]

Bischler-Napieralski Cyclization for the Synthesis of 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines.

Materials:

-

N-(2-phenylethyl)acetamide derivative (1.0 equiv)

-

Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅))

-

Anhydrous solvent (e.g., Acetonitrile, Toluene, or neat POCl₃)

Procedure:

-

To a solution of the N-(2-phenylethyl)acetamide in the anhydrous solvent, add the dehydrating agent at 0 °C under an inert atmosphere.[4]

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.[4][5]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) to pH 8-9.

-

Extract the product with an organic solvent (e.g., DCM or chloroform).

-

Combine the organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography to yield the 3,4-dihydroisoquinoline.[1]

Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction provides a straightforward route to tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.

Materials:

-

β-arylethylamine (1.0 equiv)

-

Aldehyde or ketone (1.0-1.2 equiv)

-

Acid catalyst (e.g., Hydrochloric acid (HCl), Trifluoroacetic acid (TFA))

-

Solvent (e.g., Methanol, Ethanol, or an aprotic solvent like DCM)

Procedure:

-

Dissolve the β-arylethylamine and the carbonyl compound in the chosen solvent.[6]

-

Add the acid catalyst to the mixture. The reaction can often be performed at room temperature or with gentle heating.[7]

-

Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC.[6]

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to obtain the desired tetrahydroisoquinoline.[7]

Biological Activities of Novel Isoquinoline Compounds

The therapeutic potential of novel isoquinoline compounds is vast, with significant activities observed in anticancer and antibacterial research.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of isoquinoline alkaloids against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sanguinarine | A375 (Melanoma) | 0.11 - 0.54 (µg/mL) | [8] |

| Chelerythrine | A375 (Melanoma) | 0.14 - 0.46 (µg/mL) | [8] |

| Lamellarin D | Prostate Cancer Cells | 0.038 - 0.110 | [9] |

| Lamellarin K | Various Cancer Cells | 0.038 - 0.110 | [9] |

| Lamellarin M | Various Cancer Cells | 0.038 - 0.110 | [9] |

| 3,4-2H-tomentelline C | HepG2 (Liver Cancer) | 7.42 | [10] |

| Scoulerine | Leukemic cells | 2.7 - 6.5 | [11] |

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Isoquinoline derivatives have shown promising activity against a range of bacterial pathogens. The minimum inhibitory concentrations (MIC) for selected compounds are presented below.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [12] |

| HSN739 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [12] |

| Compound 8d | Staphylococcus aureus | 16 | [1] |

| Compound 8f | Staphylococcus aureus | 32 | [1] |

| Compound 8f | Streptococcus pneumoniae | 32 | [1] |

| Spathullin A (1) | Staphylococcus aureus | 4 | [13] |

| Spathullin B (2) | Staphylococcus aureus | 1 | [13] |

| Hypeontine (35) | Pseudomonas aeruginosa | 64 | [10] |

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which isoquinoline compounds exert their biological effects is crucial for rational drug design. This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways in Cancer

Isoquinoline alkaloids have been shown to modulate several critical signaling pathways involved in cancer progression.[14]

Caption: Key signaling pathways in cancer targeted by isoquinoline alkaloids.

General Experimental Workflow for Synthesis and Biological Evaluation

The discovery of novel bioactive compounds follows a structured workflow from synthesis to biological testing.

Caption: A typical workflow for the discovery of novel isoquinoline drugs.

Logical Relationship in Drug Resistance and Isoquinoline Intervention

Isoquinoline compounds are being investigated for their potential to overcome drug resistance mechanisms in bacteria.

Caption: Overcoming antibiotic resistance with novel isoquinoline compounds.

This technical guide provides a snapshot of the exciting and rapidly evolving field of isoquinoline research. The synthetic versatility of this scaffold, coupled with its diverse biological activities, ensures its continued importance in the development of next-generation therapeutics. The provided data, protocols, and visualizations serve as a valuable resource for researchers dedicated to unlocking the full potential of these remarkable compounds.

References

- 1. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 10. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(3-Methylpiperazin-1-yl)isoquinoline as a P2X7 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the methodologies and expected data for the evaluation of 5-(3-Methylpiperazin-1-yl)isoquinoline as a P2X7 receptor antagonist. As of the latest literature review, specific quantitative data for this particular compound's activity on the P2X7 receptor is not publicly available. Therefore, the data presented in the tables are illustrative examples based on structurally related isoquinoline and piperazine-containing P2X7 antagonists to provide a relevant comparative context. The experimental protocols described are standard, widely used assays for the characterization of P2X7 receptor antagonists.

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immunological processes. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a range of inflammatory disorders, neuropathic pain, and neurodegenerative diseases.

Isoquinoline and piperazine moieties are prevalent scaffolds in the development of potent and selective P2X7 receptor antagonists. The compound this compound incorporates both of these structural features, suggesting its potential as a modulator of P2X7 receptor activity. This technical guide outlines the typical experimental workflow, key in vitro assays, and underlying signaling pathways relevant to the investigation of this and similar compounds as P2X7 receptor antagonists.

Data Presentation

The following tables summarize the types of quantitative data typically generated when characterizing a novel P2X7 receptor antagonist. The values are hypothetical and for illustrative purposes.

Table 1: In Vitro Potency of this compound and Reference Compounds

| Compound | P2X7 Ca²⁺ Influx IC₅₀ (nM) | P2X7 YO-PRO-1 Uptake IC₅₀ (nM) | IL-1β Release IC₅₀ (nM) |

| This compound | Data not available | Data not available | Data not available |

| Reference Antagonist 1 (e.g., A-740003) | 18 | 92 | 156 |

| Reference Antagonist 2 (e.g., KN-62) | 12.7 | 37.2 | Data not available[1] |

Table 2: Selectivity Profile of this compound

| Receptor/Ion Channel | Functional Inhibition (%) at 10 µM |

| P2X1 | Data not available |

| P2X2 | Data not available |

| P2X3 | Data not available |

| P2X4 | Data not available |

| hERG | Data not available |

Table 3: In Vitro ADME Properties of this compound

| Parameter | Value |

| Human Liver Microsomal Stability (t½, min) | Data not available |

| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Data not available |

| Plasma Protein Binding (%) | Data not available |

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it opens a small cation-selective channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. Prolonged activation leads to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. These ionic fluxes trigger downstream events, including the activation of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.

Caption: P2X7 Receptor Signaling Cascade.

Experimental Protocols

Experimental Workflow

The characterization of a novel P2X7 receptor antagonist typically follows a tiered approach, starting with primary in vitro screening assays to determine potency, followed by selectivity and liability assays, and finally progressing to in vivo models of disease.

Caption: Drug Discovery Workflow for P2X7 Antagonists.

Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon activation by an agonist like ATP or BzATP.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor.

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2X7 agonist (ATP or BzATP).

-

Test compound (this compound).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Protocol:

-

Cell Plating: Seed HEK293-hP2X7 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution (e.g., 4 µM in assay buffer with 0.02% Pluronic F-127) for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the test compound. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the P2X7 agonist (e.g., ATP to a final concentration of 1 mM). Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. Calculate the percentage inhibition of the agonist response at each concentration of the test compound and determine the IC₅₀ value.

YO-PRO-1 Uptake Assay

This assay measures the formation of the large, non-selective pore characteristic of prolonged P2X7 receptor activation, which allows the entry of the fluorescent dye YO-PRO-1.

Materials:

-

THP-1 monocytes or other cells endogenously expressing the P2X7 receptor.

-

YO-PRO-1 iodide.

-

Assay buffer.

-

P2X7 agonist (BzATP is often used as it is more potent in inducing pore formation).

-

Test compound.

-

96-well microplates.

-

Fluorescence plate reader.

Protocol:

-

Cell Plating: Plate THP-1 cells in 96-well plates.

-

Compound and Dye Incubation: Add the test compound at various concentrations to the wells, followed by YO-PRO-1 (e.g., 1 µM final concentration).

-

Agonist Stimulation: Add the P2X7 agonist (e.g., BzATP to a final concentration of 300 µM).

-

Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30-60 minutes).

-

Data Analysis: The increase in fluorescence indicates YO-PRO-1 uptake through the P2X7 pore. Calculate the percentage inhibition of the agonist-induced fluorescence and determine the IC₅₀ value.

IL-1β Release Assay

This assay measures the functional consequence of P2X7 receptor activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.

Materials:

-

Human or murine primary macrophages or a monocytic cell line like THP-1.

-

LPS (Lipopolysaccharide) for priming.

-

P2X7 agonist (ATP).

-

Test compound.

-

Cell culture medium.

-

Human IL-1β ELISA kit.

Protocol:

-

Cell Priming: Plate the cells and prime them with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.

-

Compound Incubation: Wash the cells to remove LPS and add fresh medium containing the test compound at various concentrations. Incubate for 30 minutes.

-

Agonist Stimulation: Add ATP (e.g., 5 mM final concentration) and incubate for 30-60 minutes to activate the P2X7 receptor and induce IL-1β release.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA: Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of ATP-induced IL-1β release at each compound concentration and determine the IC₅₀ value.

Conclusion

While specific biological data for this compound as a P2X7 receptor antagonist is not yet in the public domain, its chemical structure is indicative of potential activity at this target. The experimental protocols and data frameworks provided in this guide offer a comprehensive roadmap for the evaluation of this and other novel isoquinoline-based compounds. A systematic approach, encompassing in vitro potency, selectivity, and functional assays, is crucial for elucidating the therapeutic potential of such molecules in P2X7-mediated diseases. The visualization of the underlying signaling pathways and the experimental workflow further aids in the strategic planning and interpretation of research in this exciting area of drug discovery.

References

Neuropharmacological Effects of Substituted Isoquinolines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the neuropharmacological properties of substituted isoquinolines, a diverse class of heterocyclic compounds with significant therapeutic potential. Many natural and synthetic isoquinoline derivatives exhibit a wide range of biological activities, making them a focal point in modern medicinal chemistry and drug discovery for neurological and psychiatric disorders.[1][2][3] This document summarizes their interactions with key neurotransmitter systems, presents quantitative pharmacological data, details relevant experimental protocols, and illustrates underlying mechanisms through signaling pathway and workflow diagrams.

Core Neuropharmacological Profile: Interaction with Dopamine and Serotonin Systems

Substituted isoquinolines, particularly tetrahydroisoquinolines (THIQs), are recognized for their significant affinity for dopamine and serotonin receptors.[1][4][5] Their structural features allow them to act as agonists, antagonists, or partial agonists at these sites, leading to a broad spectrum of effects relevant to conditions like Parkinson's disease, schizophrenia, and depression.[6][7]

-

Dopamine Receptor Interactions: Many THIQ derivatives show high affinity and selectivity for dopamine D2 and D3 receptors.[5][8][9] For instance, certain N-substituted and catechol-containing THIQs display nanomolar affinity for D2-like receptors, suggesting their potential as therapeutic agents for Parkinson's disease.[4] The modulation of these receptors is a cornerstone of treatment for both psychosis and motor disorders. Atypical antipsychotics, for example, often exhibit weaker D2 receptor antagonism compared to older drugs, which is believed to contribute to their improved side-effect profile.[7] Some isoquinoline-based scaffolds are being explored for novel atypical antipsychotic activity due to their potent D2 and serotonin 5-HT2A pharmacology.[10][11]

-

Serotonin Receptor Interactions: The isoquinoline scaffold is also prevalent in ligands targeting various serotonin (5-HT) receptors. High affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors has been reported for several derivatives.[12][13][14] The interaction with the 5-HT7 receptor, in particular, is a subject of intense research due to its implications in mood regulation and cognition.[12][13] The dual action at both dopamine and serotonin receptors is a hallmark of many "atypical" antipsychotic agents, contributing to a broader efficacy and reduced risk of extrapyramidal symptoms.[7][15]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) of representative substituted isoquinoline compounds for key dopamine and serotonin receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more selective and potent ligands.[16][17]

Table 1: Binding Affinities (Ki, nM) of Tetrahydroisoquinoline Derivatives at Dopamine Receptors

| Compound Reference | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Selectivity (D2/D3) |

| Compound 1e [4] | >1000 | 41 | - | - |

| Compound 2e [4] | >1000 | 18 | - | - |

| Lead Compound 3 [8] | - | - | High Affinity | - |

| Compound 31 [8] | - | >1000 | 4 | >150-fold (D3 selective) |

| SB-277011 (1 )[9] | - | - | High Affinity | >100-fold (D3 selective) |

Data compiled from published literature. "-" indicates data not reported.

Table 2: Binding Affinities (Ki, nM) of Isoquinoline Derivatives at Serotonin Receptors

| Compound Reference | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |

| Indanone-THIQ 1c [13] | - | - | 0.5 |

| Racemic Compound 2 [13] | - | - | 2.2 |

| Enantiomer (-)-2a [13] | >1000 | 338 | 1.2 |

| Enantiomer (+)-2b [13] | >1000 | >1000 | 93 |

Data compiled from published literature. "-" indicates data not reported.

Signaling Pathways and Mechanisms of Action

Substituted isoquinolines elicit their neuropharmacological effects by modulating intracellular signaling cascades downstream of their receptor targets.

-

D2 Receptor Antagonism: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors by an isoquinoline derivative blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This is a primary mechanism of action for many antipsychotic drugs.

-

5-HT7 Receptor Agonism: 5-HT7 receptors are coupled to Gs proteins. Agonism at these receptors stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA). This pathway is implicated in the regulation of mood, learning, and memory.

Key Experimental Protocols

The characterization of substituted isoquinolines relies on a suite of standardized in vitro and in vivo assays.

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[18] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to receptors in a tissue homogenate or cell membrane preparation.[18][19]

Detailed Methodology:

-

Membrane Preparation: A tissue source rich in the receptor of interest (e.g., rat striatum for dopamine receptors) or a cell line stably expressing the receptor is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound.[20]

-

Separation: After reaching equilibrium, the bound and free radioligands are separated. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.[18]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant), a measure of binding affinity, is then calculated using the Cheng-Prusoff equation.

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. cAMP assays measure the functional response of cells to receptor activation, specifically for GPCRs that modulate adenylyl cyclase activity.[21][22][23]

Detailed Methodology (Luminescence-Based, e.g., GloSensor™):

-

Cell Culture and Transfection: A suitable cell line (e.g., CHO-K1 or HEK293) is engineered to stably express the receptor of interest. These cells are also transfected with a biosensor plasmid (e.g., GloSensor™ cAMP plasmid), which contains a modified luciferase enzyme that emits light in the presence of cAMP.[22][24]

-

Cell Plating and Equilibration: The transfected cells are plated in a multi-well plate. Before the assay, the growth medium is replaced with an assay buffer containing the luciferase substrate, and the cells are incubated to allow the substrate to enter the cells and reach equilibrium.[24]

-

Compound Addition:

-

Agonist Mode: Varying concentrations of the test compound are added to the wells.

-

Antagonist Mode: Cells are pre-incubated with the test compound before adding a known agonist at a fixed concentration.

-

-

Signal Detection: The plate is read over time using a luminometer. An increase or decrease in luminescence relative to baseline indicates a change in intracellular cAMP levels.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[25][26][27] This provides crucial information on how a compound affects neurotransmitter release and reuptake in a physiological context.[28][29]

Detailed Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., the nucleus accumbens or striatum).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sampling: Neurotransmitters in the extracellular space diffuse across the probe's membrane into the aCSF according to their concentration gradient. The resulting fluid, called the dialysate, is collected in small fractions over time.[25]

-

Compound Administration: The test compound is administered systemically (e.g., via intraperitoneal injection) or locally through the probe.

-

Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

-

Data Interpretation: Changes in neurotransmitter levels following drug administration are compared to baseline levels to determine the drug's in vivo effect on neurotransmitter dynamics.

This guide serves as a foundational resource for understanding the complex neuropharmacology of substituted isoquinolines. The data and protocols presented herein are essential for the rational design and development of novel therapeutics targeting the central nervous system.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usc.gal [usc.gal]

- 5. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular targets of atypical antipsychotics: From mechanism of action to clinical differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impact.ornl.gov [impact.ornl.gov]

- 12. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. | Sigma-Aldrich [sigmaaldrich.com]

- 16. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Receptor-Ligand Binding Assays [labome.com]

- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cAMP-Glo™ Assay Protocol [promega.com]

- 22. GloSensor™ cAMP Assay Protocol [promega.sg]

- 23. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 24. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. buczynski-gregus.com [buczynski-gregus.com]

- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]